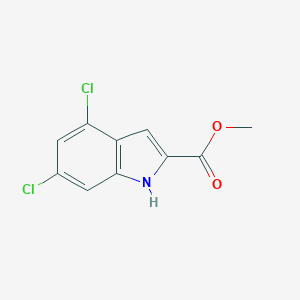

Methyl 4,6-dichloro-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4,6-dichloro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFODBNXVEZUPHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-dichloro-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dichloro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Nucleophilic substitution: The chloro groups at positions 4 and 6 can be substituted by nucleophiles.

Common Reagents and Conditions

Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Nucleophilic substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted indoles .

Scientific Research Applications

Biological Applications

Methyl 4,6-dichloro-1H-indole-2-carboxylate has been investigated for various biological activities:

- Antiviral Activity : Research indicates that indole derivatives can inhibit viral replication. A study highlighted the compound's potential as an HIV integrase strand transfer inhibitor, showing effective inhibition with an IC50 value of 0.13 μM when optimized through structural modifications .

- Anticancer Properties : Indole derivatives are known for their anticancer effects. The compound's ability to interact with cellular targets makes it a candidate for further exploration in cancer therapeutics .

- Antimicrobial Effects : The compound has shown promise in combating various microbial strains, making it relevant for developing new antimicrobial agents .

Case Study 1: HIV Integrase Inhibition

A recent study demonstrated that modifications to the indole core of this compound significantly enhanced its inhibitory activity against HIV integrase. The introduction of specific functional groups improved binding affinity and selectivity towards the enzyme, marking it as a potential lead compound for antiviral drug development .

Case Study 2: Anticancer Research

In another investigation, derivatives of this compound were synthesized and tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that this compound could be further developed into a therapeutic agent for cancer treatment .

Industrial Applications

Beyond its biological significance, this compound is also utilized in industrial applications:

- Dyes and Pigments Production : The compound serves as an intermediate in synthesizing dyes and pigments due to its stable chemical structure.

- Chemical Research : It is frequently used as a building block in organic synthesis to create more complex molecules with potential biological activities.

Mechanism of Action

The mechanism of action of Methyl 4,6-dichloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

- Ester Group Impact : Ethyl esters (e.g., ethyl 4,6-dichloro analog) exhibit higher molecular weight and lipophilicity compared to methyl esters, influencing solubility and metabolic stability .

- Halogen vs. Alkyl Substitutions : Dimethyl analogs (e.g., methyl 4,6-dimethyl) lack electronegative halogens, which may reduce reactivity in nucleophilic environments but enhance hydrophobic interactions .

Biological Activity

Methyl 4,6-dichloro-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. As a derivative of indole, it exhibits a range of pharmacological effects that are being explored in various fields of medicinal chemistry and biomedicine. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound possesses the following structural characteristics:

- Molecular Formula : C_10H_7Cl_2NO_2

- Molecular Weight : Approximately 232.07 g/mol

- Key Functional Groups : The presence of dichloro and carboxylate groups enhances its reactivity and potential biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Antiviral Activity : Indole derivatives are known for their antiviral properties. This compound may inhibit viral replication by interfering with viral enzymes or host cellular pathways.

- Anticancer Properties : This compound has shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Antimicrobial Effects : The compound demonstrates significant antimicrobial activity against various pathogens, including bacteria and fungi, by disrupting their cellular functions.

Biological Activities

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

-

Antimicrobial Evaluation :

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be as low as 0.25 µg/mL for certain pathogens, indicating strong antibacterial activity (Table 1) .Pathogen MIC (µg/mL) Staphylococcus aureus 0.25 Escherichia coli 0.5 Candida albicans 0.75 -

Anticancer Activity :

Research highlighted the compound's ability to induce apoptosis in human cancer cell lines such as HeLa and MCF-7. The IC50 values for these cell lines were reported at approximately 15 µM and 20 µM respectively, showcasing its potential as an anticancer agent . -

In Vivo Studies :

Animal model studies demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. This suggests its efficacy in vivo as an anticancer therapeutic .

Q & A

Q. What are the standard synthetic routes for Methyl 4,6-dichloro-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via a two-step procedure:

Japp-Klingemann condensation of 3,5-dichloroaniline to form a hydrazone intermediate.

Fischer indole (aza-Cope) ring closure under acidic conditions to cyclize the intermediate into the indole core .

Critical parameters include temperature control (reflux in acetic acid) and stoichiometric ratios of reagents. For example, excess acetic acid ensures protonation of intermediates, while extended reaction times (3–5 hours) improve cyclization efficiency . Yield optimization requires careful monitoring of intermediates via TLC or HPLC.

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR : and NMR identify substituent positions (e.g., chlorine at C4/C6, methyl ester at C2). The deshielding of C2 (δ ~160–165 ppm in ) confirms esterification .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion ([M+H]) and fragmentation patterns (e.g., loss of COOCH) .

- IR : Stretching frequencies for C=O (ester, ~1700 cm) and N-H (indole, ~3400 cm) confirm functional groups .

Q. How is X-ray crystallography applied to resolve the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL (for refinement) and ORTEP-III (for visualization) determines the molecular packing and stereochemistry. For example, the indole ring typically adopts a planar conformation, with chlorine atoms occupying axial positions to minimize steric clashes . Data collection at low temperatures (e.g., 173 K) reduces thermal motion artifacts .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the Fischer indole cyclization step?

Common issues include incomplete cyclization or side reactions. Solutions:

- Catalyst screening : Lewis acids (e.g., ZnCl) or Brønsted acids (e.g., HSO) may accelerate ring closure .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require higher temperatures. Acetic acid, while corrosive, facilitates proton transfer .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield by 10–15% .

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected 1H^1H1H NMR shifts)?

Discrepancies often arise from:

- Tautomerism : The 1H-indole tautomer dominates in solution, but minor tautomers (3H-indole) may cause split peaks. Use variable-temperature NMR to confirm .

- Residual solvents : DMSO-d or CDCl impurities mimic unexpected signals. Always reference solvent peaks.

- Chlorine isotope effects : and split signals in MS; use high-resolution instruments to distinguish .

Q. What computational methods support the design of derivatives with enhanced biological activity?

- Docking studies : Molecular docking (AutoDock, Schrödinger) predicts interactions with target proteins (e.g., kinase inhibitors). The chlorine atoms enhance hydrophobic binding, while the ester group allows hydrogen bonding .

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict reactivity (e.g., electrophilic substitution at C5) .

- QSAR models : Correlate substituent electronic parameters (Hammett constants) with activity data to guide functionalization .

Q. How can researchers validate the purity of this compound for pharmacological assays?

- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm. Purity >98% is required for in vitro studies .

- Elemental analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: 46.55%, H: 2.28%, N: 4.52%) .

- Recrystallization : Purify via slow evaporation from DMF/acetic acid (8:2) to remove chloride byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.